Ethyl 2-phenylpent-4-enoate
Overview
Description
Ethyl 2-phenylpent-4-enoate is an organic compound with the molecular formula C13H16O2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its ester functional group and a phenyl group attached to a pent-4-enoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-phenylpent-4-enoate can be synthesized through several methods. One common method involves the esterification of 2-phenylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces 2-phenylpent-4-enoic acid or 2-phenylpentan-4-one.
Reduction: Yields ethyl 2-phenylpent-4-enol.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-phenylpent-4-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-phenylpent-4-enoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-phenylpent-4-enoate can be compared with other esters and phenyl-substituted compounds:
Ethyl benzoate: Similar ester structure but lacks the pent-4-enoate chain.
Phenylacetic acid: Contains a phenyl group but differs in the functional group and chain length.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Properties
IUPAC Name |
ethyl 2-phenylpent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIDCMCSMXQGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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